N-(1-benzylpiperidin-4-yl)benzamide

Description

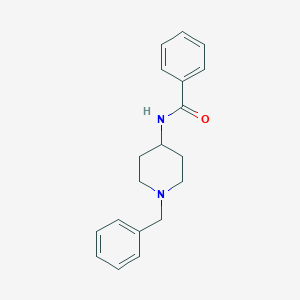

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGORKJXEGHFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242701 | |

| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

971-34-6 | |

| Record name | N-[1-(Phenylmethyl)-4-piperidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=971-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-(benzyl)-4-piperidyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-Benzyl-4-piperidinyl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9VGZ9SAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for N 1 Benzylpiperidin 4 Yl Benzamide and Analogues

Established Synthetic Pathways for N-(1-benzylpiperidin-4-yl)benzamide Core Structure

The fundamental structure of this compound is assembled through the formation of a stable amide bond connecting a benzoyl group to a 1-benzylpiperidin-4-amine core.

The key step in synthesizing the this compound core is the creation of the amide linkage. This is typically achieved by reacting the primary amine of 4-amino-1-benzylpiperidine (B41602) with an activated form of benzoic acid. A common and efficient method involves the use of coupling agents. For instance, 1,1'-Carbonyldiimidazole (CDI) can be used to activate a carboxylic acid, which then readily reacts with an amine to form the corresponding amide. uj.edu.pl In a typical procedure, the carboxylic acid is treated with CDI in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of 4-amino-1-benzylpiperidine to yield the final product. uj.edu.pl

Alternative strategies include the use of acyl chlorides (e.g., benzoyl chloride) in the presence of a base to neutralize the HCl byproduct, or other standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). unisi.it

The primary precursors for the synthesis of this compound are 4-amino-1-benzylpiperidine and benzoic acid or its derivatives. sigmaaldrich.comchemicalbook.com Benzoic acid is typically commercially available. The synthesis of the key intermediate, 4-amino-1-benzylpiperidine, is a well-documented process.

A common synthetic route starts from 1-benzyl-4-piperidone. The piperidone is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This intermediate is then reduced, for example with lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether, to yield 4-amino-1-benzylpiperidine. The crude product is often obtained as an oil and can be used in the subsequent amide formation step without further purification, or it can be purified by vacuum distillation. chemicalbook.com It is noted that this amine readily absorbs carbon dioxide from the atmosphere and is best stored under an inert gas like nitrogen. chemicalbook.com

Table 1: Synthesis of the Precursor 4-amino-1-benzylpiperidine

| Starting Material | Reagents | Intermediate | Final Product | Ref |

|---|

Strategies for this compound Analogue Synthesis

The development of analogues of this compound allows for systematic exploration of how different functional groups affect the molecule's properties.

Modifications to the benzamide (B126) portion of the molecule are a primary strategy for creating analogues. This is achieved by replacing benzoic acid with other carboxylic acids in the amide bond formation step. This approach allows for the introduction of a wide range of aromatic and heterocyclic systems. For example, researchers have synthesized analogues by coupling 4-amino-1-benzylpiperidine with various carboxylic acids, leading to compounds with diverse functionalities. uj.edu.plsigmaaldrich.com

Table 2: Examples of Analogues with Diversification at the Amide Moiety

| Amine Precursor | Carboxylic Acid/Acyl Group | Resulting Analogue | Ref |

|---|---|---|---|

| 4-amino-1-benzylpiperidine | 1H-Indole-5-carboxylic acid | 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid | uj.edu.pl |

| 4-amino-1-benzylpiperidine | 2-Furoyl group | N-(1-benzylpiperidin-4-yl)-2-furamide | sigmaaldrich.com |

| 4-amino-1-benzylpiperidine | 4-Iodobenzoyl group | N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | aacrjournals.org |

Another key strategy for generating analogues involves altering the N-benzylpiperidine core. Modifications can be made to the benzyl (B1604629) group or the piperidine (B6355638) ring itself.

Substitutions on the benzyl group are a common approach. For instance, analogues with chloro or fluoro substituents on the phenyl ring of the benzyl group have been synthesized. uj.edu.pl This is typically accomplished by starting with the appropriately substituted benzyl bromide or benzyl chloride to alkylate the nitrogen of a piperidine precursor. mdpi.com

More complex modifications can involve replacing the benzyl group entirely or altering the piperidine ring. For example, various substituted benzyl chloride derivatives have been used to synthesize a library of compounds. mdpi.com In other studies, the piperidine ring has been incorporated into more complex fused systems, or the benzyl group has been attached at different positions. unisi.itnih.gov

Table 3: Examples of Analogues with Modified Piperidine and Benzyl Moieties

| Modification Strategy | Example Analogue | Ref |

|---|---|---|

| Substitution on the Benzyl Group | 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | uj.edu.pl |

| Substitution on the Benzyl Group | (1-(2,4-Dichlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | mdpi.com |

Radiosynthesis Approaches for Imaging Applications

The development of radiolabeled analogues of this compound is of interest for potential use in molecular imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

A key example is the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]4-IBP), a radiopharmaceutical designed for its high affinity for sigma receptors, which are of interest in cancer imaging. aacrjournals.org The synthesis of this radioligand was achieved via a destannylation reaction. A tributylstannyl precursor, (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide, was first synthesized. This precursor was then reacted with radioiodine ([¹²⁵I]) in the presence of an oxidizing agent like chloramine-T or hydrogen peroxide. This method resulted in high yields (71–86%) and high specific activity of the desired radiolabeled compound. aacrjournals.org This approach is a standard and effective method for introducing radiohalogens into aromatic rings for imaging applications.

Radiolabeling Techniques for N-(1-benzylpiperidin-4-yl)-4-iodobenzamide Derivatives

The development of radiolabeled ligands is crucial for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). For N-(1-benzylpiperidin-4-yl)-4-iodobenzamide and its analogues, radioiodination is a key synthetic step to produce tracers for imaging and studying biological targets like sigma receptors.

A prevalent and effective method for introducing radioiodine into the benzamide structure is through an iododestannylation reaction . mdpi.comnih.gov This technique involves the reaction of a trialkylstannyl precursor, such as (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide, with a radioiodide salt, typically Na¹²⁵I, in the presence of an oxidizing agent. nih.govaacrjournals.org Commonly used oxidizing agents for this purpose include chloramine-T and hydrogen peroxide. nih.govaacrjournals.org This method has been shown to produce high radiochemical yields, ranging from 71% to 93%, and results in a product with high specific activity. nih.govnih.govaacrjournals.org

The general approach for this electrophilic aromatic substitution involves the in situ generation of an electrophilic radioiodine species from the radioiodide. acs.orgnih.gov This electrophilic iodine then displaces the trialkylstannyl group on the aromatic ring of the benzamide precursor to form the desired radioiodinated product. mdpi.com

Another strategy that has been explored is direct electrophilic radioiodination. acs.org This method can be applied directly to the compound of interest or a prefunctionalized precursor. acs.org However, achieving high regioselectivity can be a challenge unless the starting material is carefully chosen. acs.org

The choice of the radioisotope is also a critical consideration. While Iodine-125 (¹²⁵I) is commonly used for in vitro binding assays and preclinical studies due to its longer half-life, other isotopes like Iodine-123 (¹²³I) and Iodine-131 (¹³¹I) are more suitable for clinical SPECT and therapeutic applications, respectively. nih.gov The synthesis of 2-[¹²³I]BP or 2-[¹³¹I]BP has been suggested as promising for noninvasive imaging of certain tumors. nih.gov

Detailed Research Findings:

Researchers have successfully synthesized and characterized [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) as a high-affinity ligand for both sigma-1 and sigma-2 receptors. nih.govaacrjournals.org To achieve this, a tributylstannyl precursor was synthesized, which then underwent radioiodination using chloramine-T or hydrogen peroxide as the oxidizing agent. nih.govaacrjournals.org This resulted in radiochemical yields of 71-86%. nih.govaacrjournals.org

Similarly, the synthesis of 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[¹²⁵I]BP) was accomplished via an oxidative iododestannylation reaction using chloramine-T, achieving high yields of 76%-93% with a very high specific activity of 1700-1900 Ci/mmol. nih.gov

The in vitro binding affinity of these radiolabeled compounds has been evaluated in various cell lines. For instance, competition binding studies of 4-[¹²⁵I]BP in MCF-7 breast tumor cells showed high affinity binding with a Ki of 4.6 nM when haloperidol (B65202) was used as the competing ligand. nih.gov Scatchard analysis revealed a Kd of 26 nM and a Bmax of 4000 fmol/mg protein. nih.gov

In another study, the inhibition constants (Ki) for the binding of 2-[¹²⁵I]BP to LnCAP human prostate tumor cells were determined to be 4.09 nM for 4-IBP, 6.34 nM for haloperidol, and 1.6 nM for 2-IBP. nih.gov These findings highlight the high affinity of these radiolabeled benzamide derivatives for sigma receptors.

Biodistribution studies in animal models have also been conducted. In rats, 4-[¹²⁵I]BP showed rapid clearance from the blood but slower clearance from the hepatobiliary system. nih.govaacrjournals.org In vivo specificity was demonstrated by a significant decrease in receptor binding in the presence of haloperidol. nih.govaacrjournals.org For 2-[¹²⁵I]BP, tissue distribution studies in nude mice bearing human prostate tumors showed fast clearance from normal organs, with the highest uptake observed in the tumor at 4 and 24 hours post-injection. nih.gov

Table of Radiolabeling Data

| Radiotracer | Precursor | Oxidizing Agent | Radiochemical Yield (%) | Specific Activity | Reference |

| 4-[¹²⁵I]BP | (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide | Chloramine-T, Hydrogen Peroxide | 71-86 | Not Reported | nih.govaacrjournals.org |

| 2-[¹²⁵I]BP | Not Specified | Chloramine T | 76-93 | 1700-1900 Ci/mmol | nih.gov |

Pharmacological Profiling and Biological Activities of N 1 Benzylpiperidin 4 Yl Benzamide and Its Analogues

Enzyme Inhibitory Activities

The N-(1-benzylpiperidin-4-yl)benzamide framework has proven to be a promising starting point for designing inhibitors of several enzymes that play crucial roles in the pathophysiology of various diseases, particularly those affecting the central nervous system.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A significant area of investigation for this compound analogues has been their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A series of novel N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. Among these, compound 4e emerged as the most effective, with IC50 values of 16.07 μM for AChE and 15.16 μM for BChE. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor for both enzymes. nih.gov

In another study, researchers replaced the ester linkage in a lead compound with a more stable amide bond and explored various aryl and aromatic heterocycles in place of the indanone moiety. This led to the identification of 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) as potent AChE inhibitors with IC50 values of 0.41 ± 1.25 μM and 5.94 ± 1.08 μM, respectively. nih.gov

Furthermore, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives were identified as potent dual inhibitors of both AChE and BChE. Specifically, compound 5 in this series demonstrated an IC50 of 13 nM for AChE and 3.1 µM for BChE. nih.gov

| Compound | Modification | AChE IC50 | BChE IC50 |

| 4e | N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide | 16.07 μM | 15.16 μM |

| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 μM | - |

| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 μM | - |

| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 13 nM | 3.1 µM |

β-Secretase (BACE1) Inhibition

The inhibition of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, is a major therapeutic strategy for Alzheimer's disease. The this compound scaffold has also been explored for this target. For instance, the N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivative, 4e , was also evaluated for its BACE1 inhibitory activity. nih.gov

In a virtual screening study, N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide was identified as a potential BACE1 inhibitor with a calculated binding energy of -8.8 kcal/mol and a predicted inhibition constant (Ki) of 354.01 nM. nih.gov Another study focused on benzamide (B126) derivatives reported that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most active against the BACE1 enzyme, with an IC50 value of 9.01 µM. mdpi.com

| Compound | Modification | BACE1 Inhibition |

| 4e | N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide | Activity Measured |

| N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide | Sulfanylbutanamide derivative | Ki: 354.01 nM (predicted) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Bis(3-methoxybenzamide) derivative | IC50: 9.01 µM |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can be beneficial in treating depression and neurodegenerative diseases. Research into pyridazinobenzylpiperidine derivatives, which share the benzylpiperidine moiety, has shown significant and selective MAO-B inhibition. researchgate.netnih.gov In a series of 24 synthesized compounds, most demonstrated a preference for inhibiting MAO-B over MAO-A. researchgate.netnih.gov

Compound S5 from this series was the most potent MAO-B inhibitor, with an IC50 value of 0.203 μM, while showing weaker inhibition of MAO-A with an IC50 of 3.857 μM. This resulted in a high selectivity index (SI) of 19.04 for MAO-B. researchgate.netnih.gov Compound S16 also showed potent MAO-B inhibition with an IC50 of 0.979 μM. researchgate.netnih.gov Kinetic studies revealed that both S5 and S16 are competitive and reversible inhibitors of MAO-B, with Ki values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. researchgate.net

| Compound | Modification | MAO-A IC50 | MAO-B IC50 | MAO-B Ki | Selectivity Index (MAO-B) |

| S5 | Pyridazinobenzylpiperidine derivative | 3.857 μM | 0.203 μM | 0.155 ± 0.050 μM | 19.04 |

| S15 | Pyridazinobenzylpiperidine derivative | 3.691 μM | - | - | - |

| S16 | Pyridazinobenzylpiperidine derivative | - | 0.979 μM | 0.721 ± 0.074 μM | - |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for cell proliferation and a target for anticancer and antimicrobial agents. While research on direct this compound analogues as DHFR inhibitors is limited, broader studies on benzamide derivatives have shown promise. For example, a series of benzamide trimethoprim (B1683648) analogues were evaluated as human DHFR (hDHFR) inhibitors. All the tested benzamides demonstrated activity against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM.

Other Enzyme Targets

In addition to the aforementioned enzymes, some analogues of this compound have been investigated for other enzymatic activities. For instance, the N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivative 4e was also assessed for its biometal chelation activity, which is relevant in the context of Alzheimer's disease. nih.gov

Receptor Ligand Binding Affinities

Analogues of this compound have been synthesized and evaluated for their binding affinities to various receptors, particularly the sigma (σ) receptors, which are implicated in a range of neurological functions and diseases.

A series of N-(1-benzylpiperidin-4-yl)arylacetamides were found to have a higher affinity for sigma-1 (σ1) receptors compared to sigma-2 (σ2) receptors. nih.gov The substitution on the aromatic rings of both the phenylacetamide moiety and the benzyl (B1604629) group with a halogen resulted in a similar affinity for σ1 receptors but a significantly increased affinity for σ2 receptors. nih.gov Compounds 1, 10, 18, 22, 37, and 40 from this series showed high selectivity for σ1 receptors. nih.gov

Furthermore, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been identified as a high-affinity ligand for both σ1 and σ2 receptor subtypes. nih.gov Studies on 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles also revealed high affinity for σ1 receptors. Compound 5 in this series exhibited a Ki of 1.45 nM for the human σ1 receptor (hσ1R) with 290-fold selectivity over the σ2 receptor subtype. nih.gov The length of the alkyl linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring was found to be crucial for σ1R affinity, with longer linkers generally leading to increased affinity. nih.gov

| Compound | Modification | σ1 Receptor Ki | σ2 Receptor Ki | Selectivity (σ2 Ki / σ1 Ki) |

| 1 | N-(1-benzylpiperidin-4-yl)arylacetamide | - | - | 100 |

| 10 | N-(1-benzylpiperidin-4-yl)arylacetamide | - | - | >92 |

| 18 | N-(1-benzylpiperidin-4-yl)arylacetamide | - | - | >122 |

| 22 | N-(1-benzylpiperidin-4-yl)arylacetamide | - | - | 77 |

| 37 | N-(1-benzylpiperidin-4-yl)arylacetamide | - | - | 74 |

| 40 | N-(1-benzylpiperidin-4-yl)arylacetamide | - | - | 80 |

| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM (hσ1R) | - | 290 |

Sigma (σ1 and σ2) Receptor Interactions

This compound and its analogues have demonstrated significant interactions with sigma receptors, showing high affinity and, in some cases, selectivity for the σ1 and σ2 subtypes.

One of its analogues, N-(1-benzylpiperidin-4-yl)phenylacetamide , exhibits a high affinity and selectivity for σ1 receptors, with reported Ki values of 3.90 nM for σ1 and 240 nM for σ2 receptors. nih.gov The introduction of substituents on the phenylacetamide aromatic ring has been shown to influence binding affinities. Generally, 3-substituted compounds, with the exception of a hydroxyl group, displayed higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions on the aromatic ring tended to increase affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.govnih.gov Conversely, electron-donating groups like OH, OMe, or NH2 resulted in weaker or negligible affinity for σ2 receptors but moderate affinity for σ1 receptors. nih.gov Notably, the 2-fluoro-substituted analogue, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide , showed the highest selectivity for σ1 receptors, with a Ki value of 3.56 nM for σ1 and 667 nM for σ2 receptors. nih.gov Another analogue, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide , has been synthesized and shown to possess high affinity for both σ1 and σ2 receptor subtypes. researchgate.netnih.govnih.gov

A series of N-(1-benzylpiperidin-4-yl)arylacetamides generally displayed higher affinity for σ1 versus σ2 receptors. nih.govresearchgate.net Replacing the phenyl ring of the phenylacetamide moiety with thiophene, naphthyl, or indole (B1671886) had minimal effect on σ1 receptor affinity, while replacement with imidazole (B134444) or pyridyl rings led to a significant loss of affinity for σ1 receptors and no significant binding to σ2 receptors. nih.govresearchgate.net

Furthermore, another analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , was identified as a potent dual-target ligand with high affinity for the σ1 receptor (Ki(hσ1R) = 1.45 nM) and a 290-fold selectivity over the σ2R subtype. nih.gov

Table 1: Sigma Receptor Binding Affinities of this compound Analogues

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | 61.5 |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 3.56 | 667 | 187.4 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 420.5 | 290 |

Muscarinic Receptor (M4) Antagonism

Recent research has highlighted the potential of selective M4 muscarinic acetylcholine receptor antagonists as a therapeutic approach for movement disorders like Parkinson's disease and dystonia. nih.gov While nonselective muscarinic antagonists are effective, their use is limited by adverse effects. nih.gov Studies using genetic knockout models have confirmed that M4 receptor activation is crucial for the efficacy of nonselective antagonists in rodent models of these disorders. nih.gov This has spurred the development of selective M4 antagonists. Although the direct M4 receptor antagonism of this compound itself is not extensively detailed in the provided context, the development of selective M4 antagonists like VU6013720, VU6021302, and VU6021625, which have shown antiparkinsonian and antidystonic efficacy, underscores the importance of this target in the broader field of neuropharmacology. nih.gov

Dopamine (B1211576) Receptor (D2, D3, D4) Interactions

This compound and its analogues have been investigated for their interactions with dopamine D2-like receptors (D2, D3, and D4). Certain analogues of N-(1-benzylpiperidin-4-yl)phenylacetamide, specifically compounds 1, 5, 9, 11, and 20, were found to have no affinity for dopamine D2 and D3 receptors, with IC50 values greater than 10,000 nM. nih.gov Similarly, N-(1-benzylpiperidin-4-yl)arylacetamide analogues also showed no binding affinity for D2/D3 receptors. nih.govresearchgate.net

However, other structurally related benzamides have shown significant and selective affinity for dopamine receptor subtypes. For instance, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives demonstrated that the D2, D3, and D4 receptors have different tolerances for substituents on the benzamide nucleus. nih.gov Specifically, one compound, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), exhibited high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively. This compound showed a 110-fold selectivity for D4 over D2 receptors and a 10-fold preference for D3 over D2 receptors. nih.gov

The 4-benzylpiperidine (B145979) derivative, 1-(4-(4-Benzylpiperidin-1-yl)butyl)-3,4-dihydroquinolin-2(1H)-one , emerged as a potent D4 receptor ligand, displaying an affinity and selectivity profile similar to other lead compounds in its class. mdpi.com

Table 2: Dopamine Receptor Binding Affinities of Selected Benzamide Analogues

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

|---|---|---|---|

| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | ~231 | 21 | 2.1 |

| N-(1-benzylpiperidin-4-yl)phenylacetamide analogues (compounds 1, 5, 9, 11, 20) | >10,000 | >10,000 | Not Reported |

Serotonin (B10506) Receptor (5-HT2A, 5-HT2B, 5-HT2C) Interactions

The N-benzyl moiety has been identified as a critical feature for enhancing affinity and selectivity for the 5-HT2A receptor in a class of N-benzyl phenethylamine (B48288) agonists. nih.gov Virtual docking studies suggest that this N-benzyl group may interact with the Phe339(6.51) residue of the human 5-HT2A receptor. nih.gov

In a series of N-benzylated-5-methoxytryptamine analogues, most compounds displayed the highest affinity for the 5-HT2 receptor family. nih.gov Substitutions on the benzyl group influenced this affinity, with ortho or meta substitutions enhancing it, while para substitutions led to a reduction. nih.gov Generally, the introduction of a large lipophilic group improved affinity. nih.gov Functional assays at human 5-HT2A, 5-HT2B, and 5-HT2C receptors revealed that several of the tryptamine (B22526) congeners were potent functional agonists, although many acted as partial agonists. nih.gov

hD4 Ligand Activity

As mentioned in the dopamine receptor interactions section, certain analogues show high affinity and selectivity for the D4 receptor. The compound (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) demonstrated a Ki value of 2.1 nM for the D4 receptor, with 110-fold selectivity over the D2 receptor. nih.gov Another compound, 1-(4-(4-Benzylpiperidin-1-yl)butyl)-3,4-dihydroquinolin-2(1H)-one , also showed a high affinity for the D4 receptor. mdpi.com These findings highlight the potential of the this compound scaffold in developing selective hD4 receptor ligands.

Anti-Pathological Activities

Anti-Alzheimer's Disease Potential

The this compound scaffold and its derivatives have been explored for their potential in treating Alzheimer's disease, primarily through the inhibition of cholinesterases.

A series of novel 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. mui.ac.ir One compound from this series, with a fluorine atom at the ortho position, was found to be a highly potent inhibitor with an IC50 value of 13 ± 2.1 nM, which was superior to the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). mui.ac.irnih.gov

In another study, N-benzylpiperidine carboxamide derivatives were designed by replacing the ester linker in a lead compound with a more stable amide linker. nih.gov The two most active analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide , showed IC50 values of 0.41 ± 1.25 μM and 5.94 ± 1.08 μM against AChE, respectively. nih.gov

Furthermore, N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ42) and reduce its neurotoxicity. bohrium.com Specifically, N-benzylbenzamides 3a and 3f , N-phenethylbenzamide 5a , and N-benzyloxybenzamide 7a were identified as promising compounds that rescued hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity. bohrium.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Analogues

| Compound | AChE IC50 |

|---|---|

| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivative (ortho-fluoro) | 13 ± 2.1 nM |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 μM |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 μM |

| Donepezil (reference) | 0.6 ± 0.05 µM |

Anti-Cancer and Anti-Tumor Effects

The pharmacological utility of the this compound scaffold extends to oncology, with various analogues exhibiting antiproliferative and cytotoxic effects against several cancer cell lines.

Derivatives of this compound have been investigated for their efficacy against specific types of cancer.

Breast Cancer: A radiolabeled derivative, N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has shown potential as a ligand for PET imaging of breast cancer. nih.gov In vivo studies in mice with MDA-MB231 breast cancer tumors revealed high uptake of the compound in the tumors. nih.gov Another iodinated analogue, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated high-affinity binding to MCF-7 breast tumor cells, suggesting its potential for imaging breast cancer by targeting sigma receptors. nih.govnih.gov

Prostate and Glioma: The sigma1 receptor agonist 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has shown marked concentration-dependent decreases in the growth of human PC3 prostate cancer cells. nih.gov While it had weak antiproliferative effects on human U373-MG glioblastoma cells, it was significantly antimigratory in these cells. nih.gov

Other Cancers: A series of novel N-(piperidine-4-yl)benzamide derivatives were found to have potent antitumor activity against HepG2 liver cancer cells, with one compound showing an IC50 value of 0.25 μM. nih.gov N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have also been identified as a new class of anticancer agents against pancreatic cancer, with two compounds showing submicromolar antiproliferative activity in MIA PaCa-2 cells. nih.gov Additionally, a series of N-benzylpiperidin-4-one oximes were evaluated for their in vitro cytotoxicity against human cervical carcinoma (HeLa) cells, with the most potent compound having an IC50 of 13.88 μM. researchgate.net

Table 2: Anti-Cancer Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | Activity | IC50 Value |

| 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | PC3 (Prostate) | Antiproliferative | Concentration-dependent |

| 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | U373-MG (Glioblastoma) | Antimigratory | - |

| N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 (Liver) | Antitumor | 0.25 μM |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (Compounds 22 & 23) | MIA PaCa-2 (Pancreatic) | Antiproliferative | Submicromolar |

| 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa (Cervical) | Cytotoxic | 13.88 μM |

The anti-cancer effects of these compounds are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

For instance, a potent N-(piperidine-4-yl)benzamide derivative induced cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway. nih.gov Western blot analysis showed that this compound inhibited the expression of cyclin B1 and p-Rb while enhancing the expression of p21, p53, and Rb. nih.gov

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and modulate autophagy, a cellular degradation process that can have dual roles in cancer. nih.gov These compounds increased basal autophagy but also disrupted autophagic flux under certain conditions, suggesting a novel mechanism of action. nih.gov The benzamide and nicotinamide (B372718) classes of compounds, in general, are thought to induce apoptosis by inhibiting the transcription factor NF-kappaB. nih.gov

Anti-Inflammatory Properties

Inflammation is a key component of many chronic diseases, and compounds with anti-inflammatory properties are of significant interest. Benzamides and their derivatives have shown potential in this area.

Studies have shown that certain N-substituted benzamides can inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov This anti-inflammatory action is believed to be mediated through the inhibition of the transcription factor NF-kappaB. nih.gov

More specifically, N-benzyl-N-methyldecan-1-amine (BMDA), a molecule derived from garlic, and its derivative have been shown to possess anti-inflammatory activities. frontiersin.org In cellular models, these compounds inhibited the production of TNF-α and interleukin (IL)-1β and blocked key inflammatory signaling pathways. frontiersin.org Furthermore, in animal models of colitis and rheumatoid arthritis, administration of these compounds reduced the severity of the diseases, decreased inflammatory markers, and protected tissues from damage. frontiersin.org

Anti-Microbial and Anti-Viral Activities

The therapeutic potential of this compound and its analogues extends to their activity against various microbial and viral pathogens. Research into this area has revealed that structural modifications to the core this compound scaffold can lead to compounds with significant antimicrobial and antiviral properties.

Anti-Microbial Activity

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of piperidine (B6355638) and benzamide derivatives has demonstrated notable activity against bacterial and fungal strains.

Derivatives of N-benzyl piperidin-4-one have been synthesized and evaluated for their in vitro antimicrobial effects. These studies indicate that certain compounds in this class exhibit potent activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli. researchgate.net The antibacterial activity of various benzamide derivatives has also been investigated, with some compounds showing considerable efficacy. For instance, certain synthesized benzamide derivatives displayed significant antibacterial activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative Escherichia coli. nanobioletters.com

One study detailed the synthesis of a series of benzamide compounds and their subsequent testing against bacterial strains. The results, as summarized in the table below, highlight the minimum inhibitory concentrations (MIC) of the most active compounds.

| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| 6b | E. coli | 24 | 3.12 |

| 6c | B. subtilis | 24 | 6.25 |

| Data from a study on the antibacterial activity of novel benzamide derivatives. nanobioletters.com |

These findings underscore the potential of the benzamide and piperidine scaffolds as a foundation for the development of new antimicrobial agents. The structural features of these molecules can be systematically modified to optimize their activity against a range of microbial pathogens.

Anti-Viral Activity

The antiviral properties of this compound analogues have been more specifically explored, with significant findings in the context of influenza and human immunodeficiency virus (HIV).

Anti-Influenza Activity:

Research has identified N-benzyl-4,4-disubstituted piperidines as a promising class of inhibitors of the influenza A/H1N1 virus. csic.es These compounds are believed to act as fusion inhibitors by targeting the viral hemagglutinin (HA) protein, a mechanism distinct from many existing anti-influenza drugs. csic.es Structure-activity relationship (SAR) studies have revealed that the N-1-benzylpiperidine nucleus is crucial for antiviral activity. csic.es Its removal or replacement with other substituents, such as cyclohexyl or methyl groups, leads to a significant reduction or complete loss of inhibitory effect. csic.es

One study identified an N-benzyl 4,4-dipeptide piperidine analogue as a promising hit with low micromolar activity against the influenza A/PR/8/34 (A/H1N1) virus. A 4-fluorobenzyl analogue of this compound demonstrated a five-fold increase in inhibitory activity. csic.es Further investigations into a series of N-substituted piperidine derivatives have shown that many of these substances are effective against the influenza A/H1N1 virus, with some exhibiting comparable efficacy to commercial antiviral drugs like Tamiflu and Rimantadine. nih.govnih.gov

Anti-HIV Activity:

Analogues of this compound have also been investigated for their potential to inhibit HIV-1. A study focusing on piperidine-linked aminopyrimidine derivatives identified N-benzyl derivatives with broad potency against both wild-type and drug-resistant strains of HIV-1. researchgate.net These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting a key enzyme in the viral replication cycle. researchgate.net The N-benzyl compound 5k, in particular, was highlighted for its attractive profile against various mutant strains. researchgate.net

Mechanistic Investigations of N 1 Benzylpiperidin 4 Yl Benzamide S Biological Action

Computational Chemistry and Molecular Modeling Studies

Computational methods are pivotal in predicting and understanding the interaction between a ligand, such as N-(1-benzylpiperidin-4-yl)benzamide, and its biological target. These in silico approaches provide insights that guide further experimental work.

Molecular docking simulations have been instrumental in identifying the potential binding modes of this compound derivatives with various biological targets, including enzymes and receptors. These studies predict the preferred orientation of the ligand when bound to a target, helping to explain its activity.

Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. researchgate.netnih.gov Docking studies of these benzamide (B126) derivatives have provided insights into their binding mechanisms. researchgate.net

Furthermore, docking studies on related compounds targeting sigma receptors (σR) have revealed specific binding interactions. For instance, in studies of pyridine-based analogues incorporating the N-benzylpiperidine moiety, the N-benzylpiperidinium system was observed to bind within a pocket formed by key amino acid residues. In the σ2 receptor, these residues include HIS21, MET59, PHE66, LEU70, LEU111, ILE114, TYR147, and TYR150. nih.gov Crucially, the acidic residues ASP29 and GLU73 were identified as key for stabilizing the compounds in the active site, with GLU73 forming π–anion interactions with the benzyl (B1604629) group. nih.gov These findings highlight the critical role of the N-benzylpiperidine fragment in anchoring the ligand to the receptor.

To further investigate the stability and conformational changes of the ligand-target complex over time, molecular dynamics (MD) simulations have been performed. In a study involving novel benzamide derivatives as potential AChE inhibitors, MD simulations were conducted to understand the dynamic behavior of the enzyme-ligand complex. researchgate.netnih.gov

The simulations revealed that the binding of the new ligands had a substantial effect on the flexibility of the AChE enzyme. nih.gov While the ligands showed only a limited stabilizing effect, they all markedly reduced the enzyme's flexibility. The average root-mean-square fluctuation (RMSF) for the enzyme in its unbound (apo) form was approximately 2.74 Å, which decreased to a range of 0.74–0.77 Å for the enzyme-ligand complexes. nih.gov This suggests that a possible mechanism of inhibition involves increasing the stiffness of the enzyme, which in turn impedes its normal function. researchgate.netnih.gov

Enzyme Kinetic Analysis and Inhibition Mode Determination

Enzyme kinetic studies are essential for quantifying the inhibitory potency of compounds and determining their mode of action. Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit key enzymes.

Research has identified certain benzamides as potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylocholinesterase (BuChE). nih.gov For example, one study synthesized a series of novel benzamides and tested their inhibitory activity against AChE and BACE1. The most potent compound against AChE, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), exhibited an IC50 value of 0.056 µM, which is comparable to the well-known inhibitor donepezil (B133215) (IC50 = 0.046 µM). researchgate.netnih.gov This same compound was also the most effective against BACE1, with an IC50 of 9.01 µM. researchgate.netnih.gov Another related benzamide derivative was found to be a dual cholinesterase inhibitor with an IC50 of 1.47 µM for AChE and 11.40 µM for BuChE. nih.gov

Table 1: Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | researchgate.netnih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | researchgate.netnih.gov |

| Donepezil (Reference) | AChE | 0.046 | researchgate.netnih.gov |

| Quercetin (Reference) | BACE1 | 4.89 | researchgate.netnih.gov |

| Benzamide Derivative II | AChE | 1.47 | nih.gov |

Radioligand Binding Assays and Receptor Characterization

Radioligand binding assays are a powerful tool for characterizing the affinity and selectivity of a compound for specific receptors. Fluorinated and iodinated derivatives of this compound have been synthesized and used as radiotracers to study sigma receptors.

In vitro binding studies using guinea pig brain membranes showed that N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide binds to sigma receptors with a high affinity (Ki = 3.4 nM) and demonstrates high selectivity for the sigma-2 subtype over the sigma-1 subtype (sigma-2/sigma-1 = 120). nih.gov

The radioiodinated version, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), was used to characterize sigma receptors in MCF-7 breast cancer cells. nih.gov Competition binding studies with known sigma ligands like haloperidol (B65202) and DTG resulted in Ki values of 4.6 nM and 56 nM, respectively, confirming the expression of sigma receptors in these cells. nih.gov Scatchard analysis of the binding data for 4-[¹²⁵I]BP in MCF-7 cells indicated saturable binding with a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein. nih.gov

Table 2: Sigma Receptor Binding Affinity of this compound Derivatives

| Compound | Preparation | Target | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|---|---|

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Guinea Pig Brain Membranes | Sigma Receptors | 3.4 | - | - | nih.gov |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (vs Haloperidol) | MCF-7 Cells | Sigma Receptors | 4.6 | - | - | nih.gov |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (vs DTG) | MCF-7 Cells | Sigma Receptors | 56 | - | - | nih.gov |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | MCF-7 Cells | Sigma Receptors | - | 26 | 4000 | nih.gov |

These results not only confirm the high affinity of these benzamide derivatives for sigma receptors but also suggest their potential use as imaging agents for conditions where these receptors are overexpressed, such as in certain cancers. nih.govnih.gov

In Vitro Cellular Mechanism Studies

To understand the effects of these compounds within a cellular context, in vitro studies on cancer cell lines have been conducted. A study on a series of novel N-(piperidine-4-yl)benzamide derivatives evaluated their antitumor activity in HepG2 (hepatocarcinoma) cells. nih.gov

One particular derivative, compound 47, showed the most potent activity with an IC50 value of 0.25 μM. nih.gov Further investigation into its mechanism using Western blot analysis revealed that this compound modulated key proteins involved in cell cycle regulation. It inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the levels of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov Flow cytometry analysis confirmed that the compound induced cell cycle arrest. nih.gov These findings suggest that the antitumor activity of this class of compounds may be mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of N 1 Benzylpiperidin 4 Yl Benzamide Derivatives

Impact of Substituents on Biological Activity and Selectivity

The biological activity of N-(1-benzylpiperidin-4-yl)benzamide derivatives can be finely tuned by introducing various substituents at three key positions: the benzamide (B126) ring, the piperidine (B6355638) ring, and the benzyl (B1604629) group. Each modification alters the physicochemical properties of the molecule, influencing its interaction with target proteins and, consequently, its potency and selectivity.

Benzamide Ring Substitutions

The benzamide ring is a critical site for modification, with substitutions significantly influencing receptor affinity and selectivity, particularly for sigma (σ) receptors. Studies on a closely related series, N-(1-benzylpiperidin-4-yl)phenylacetamides, have provided detailed insights into these effects. sigmaaldrich.com

The unsubstituted parent compound itself, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates high affinity for σ₁ receptors (Ki = 3.90 nM) and notable selectivity over σ₂ receptors (Ki = 240 nM). sigmaaldrich.com The position and electronic nature of substituents on this aromatic ring are pivotal. Generally, substitutions at the 3-position tend to yield higher affinity for both σ₁ and σ₂ receptors compared to equivalent substitutions at the 2- or 4-positions. sigmaaldrich.com

Halogen Substitutions: The introduction of halogens like chlorine (Cl), bromine (Br), and fluorine (F) generally preserves high affinity for σ₁ receptors while increasing affinity for σ₂ receptors, thus reducing selectivity. sigmaaldrich.com For instance, a 2-fluoro substitution results in a derivative with a Ki of 3.56 nM for σ₁ receptors and 667 nM for σ₂ receptors, making it one of the most selective ligands in its series. sigmaaldrich.com In another series, a 2-fluoro substitution on the benzamide ring produced a compound with a high affinity of 3.4 nM for sigma receptors in guinea pig brain membranes. nih.gov

Electron-Donating Groups: Substituents capable of donating electrons, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂), tend to result in moderate affinity for σ₁ receptors but only weak or negligible affinity for σ₂ receptors. sigmaaldrich.com This suggests that such groups can enhance selectivity for the σ₁ subtype.

Electron-Withdrawing Groups: A nitro (-NO₂) group, which is strongly electron-withdrawing, follows the general positional trend where the 3-substituted analog shows higher affinity than the 2- or 4-substituted versions. sigmaaldrich.com

The following table summarizes the impact of various substitutions on the phenylacetamide ring on sigma receptor binding affinities. sigmaaldrich.com

| Substituent | Position | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |

| H | - | 3.90 | 240 | 61.5 |

| 2-F | Phenylacetamide | 3.56 | 667 | 187.4 |

| 3-F | Phenylacetamide | 1.83 | 118 | 64.5 |

| 4-F | Phenylacetamide | 3.10 | 258 | 83.2 |

| 2-Cl | Phenylacetamide | 3.32 | 145 | 43.7 |

| 3-Cl | Phenylacetamide | 1.50 | 70.3 | 46.9 |

| 4-Cl | Phenylacetamide | 3.01 | 182 | 60.5 |

| 3-NO₂ | Phenylacetamide | 1.79 | 102 | 57.0 |

| 4-NO₂ | Phenylacetamide | 4.86 | 450 | 92.6 |

| 3-OCH₃ | Phenylacetamide | 7.90 | 1090 | 138.0 |

| 4-OCH₃ | Phenylacetamide | 12.5 | >1000 | >80 |

Table 1: Influence of Phenylacetamide Ring Substituents on Sigma Receptor Affinity.

Piperidine Ring Modifications

The piperidine ring serves as a central scaffold, and its conformation and substitution are crucial for orienting the other functional groups correctly within the receptor's binding pocket. The ring typically adopts a stable chair conformation. nih.gov While extensive research on modifying the piperidine ring itself (e.g., to azetidine (B1206935) or pyrrolidine) in this specific scaffold is not widely reported, studies on related compounds highlight the importance of its integrity and substitution pattern.

In other classes of piperidine-containing molecules, methylation at the 3- or 4-position of the piperidine ring has been shown to be a key factor for enhancing anticancer activity. ambeed.com Furthermore, the linker connecting the 4-position of the piperidine to other molecular fragments is critical. For a series of σ₁ receptor ligands, increasing the length of an alkylamino linker at the 4-position from a single amino group to a propylamino group systematically increased binding affinity. nih.gov This indicates that the distance and geometry provided by the piperidine scaffold and its attachments are key determinants of activity.

Benzyl Group Variations

The N-benzyl group is a defining feature of this chemical class, playing a significant role in binding, often through hydrophobic and aromatic interactions within the target protein. In studies of σ₂ receptor ligands, the N-benzyl-piperidinium moiety was found to bind within a specific pocket, with the benzyl group engaging in favorable π-anion interactions with acidic amino acid residues like glutamate. nih.gov

Stereochemical Considerations in Activity Modulation

Chirality and stereochemistry are fundamental aspects of drug action, as biological macromolecules like receptors and enzymes are chiral environments. nih.gov The spatial arrangement of atoms in a molecule can dramatically affect its binding affinity, efficacy, and metabolic profile.

While specific studies on the separated enantiomers of this compound derivatives are not extensively detailed in the literature, the general principles of stereochemistry strongly imply that if a chiral center were introduced (e.g., by substitution on the piperidine ring or the benzyl group's benzylic carbon), the two enantiomers would likely exhibit different biological activities. The synthesis and testing of individual stereoisomers are therefore a critical step in the optimization of any chiral derivative within this class to identify the more potent eutomer and avoid potential issues from the less active or inactive distomer.

Ligand Efficiency and Druggability Assessment from SAR Data

Structure-activity relationships provide the raw data, but metrics are needed to assess the quality of a lead compound beyond simple potency. Ligand efficiency (LE) and related indices help quantify the "druggability" of a molecule by relating its binding affinity to its size or other physicochemical properties. These metrics help researchers identify compounds that are not just potent but also efficient, avoiding the common pitfall of achieving high affinity simply by creating large, greasy molecules ("molecular obesity"), which often have poor pharmacokinetic properties.

Key metrics include:

Ligand Efficiency (LE): Calculated as the binding energy per non-hydrogen atom (heavy atom). It provides a measure of the average binding contribution of each atom in the ligand.

Binding Efficiency Index (BEI): Relates the potency (pKi or pIC₅₀) to the molecular weight (MW). It assesses how much binding affinity is gained per unit of mass.

Lipophilic Ligand Efficiency (LLE): Calculated as pKi minus the compound's logP. It measures how efficiently a compound achieves potency relative to its lipophilicity. An optimized drug candidate often has an LLE value greater than 5.

Using the data from the phenylacetamide series, we can illustrate this concept. The unsubstituted compound (H) has a σ₁ pKi of 8.41 (from Ki of 3.90 nM) and 22 heavy atoms. Its LE would be approximately 0.38 kcal/mol per heavy atom. The 3-Cl analog has a pKi of 8.82 (from Ki of 1.50 nM) and 23 heavy atoms. Its LE is roughly 0.38 kcal/mol per heavy atom as well. Although the 3-Cl derivative is more potent, its ligand efficiency is comparable, indicating the added atom contributes effectively to binding. By systematically applying these calculations to SAR data, chemists can prioritize compounds that exhibit a more optimal balance of potency and physicochemical properties, leading to a higher probability of downstream success.

QSAR Modeling for Predictive Activity and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling translates the empirical observations of SAR into mathematical models that can predict the biological activity of novel, unsynthesized compounds. These models are invaluable tools for optimizing lead structures and prioritizing synthetic targets.

For N-benzylpiperidine derivatives, various QSAR approaches have been successfully applied:

Hansch Analysis: A classical approach was used to examine the influence of substitutions on the phenylacetamide ring on sigma receptor binding. This method correlates biological activity with physicochemical parameters like hydrophobicity (π), electronic effects (σ), and steric factors (molar refractivity). sigmaaldrich.com

Machine Learning Models: More advanced models using techniques like Genetic Function Approximation (GFA) and artificial neural networks (e.g., Multilayer Perceptron, MLP) have been developed for N-benzylpiperidine derivatives as AChE inhibitors. These models can handle complex, non-linear relationships between molecular descriptors and activity. A robust model for AChE inhibitors was built using ten descriptors selected by a genetic algorithm, demonstrating excellent predictive power.

These QSAR studies consistently highlight the importance of a few key types of descriptors in determining the activity of this compound and its analogs:

Topological and Shape Descriptors: Parameters related to molecular size, shape, and connectivity are often crucial.

Electronic Descriptors: Properties like partial charges, polarizability, and Hammett constants quantify the electronic environment of the molecule, which is key for electrostatic and donor/acceptor interactions. nih.gov

Hydrophobicity: The lipophilicity of the molecule and its substituents plays a major role in membrane permeability and binding to hydrophobic pockets in the target protein. nih.gov

By leveraging these predictive models, researchers can screen virtual libraries of compounds, identifying those with the highest predicted potency and most favorable properties before committing resources to their synthesis and testing, thereby accelerating the drug discovery process.

Preclinical Pharmacokinetic and Pharmacodynamic Evaluations of N 1 Benzylpiperidin 4 Yl Benzamide and Lead Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The characterization of a compound's ADME profile is fundamental to drug development, providing insights into its journey through the body.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is a critical determinant of efficacy. The lipophilicity and structural characteristics of N-benzylpiperidine derivatives suggest potential for CNS penetration. drugbank.com In silico and in vitro models are often employed to predict and measure this permeability.

A lead analogue, the 3,5-dimethoxy benzyl (B1604629) aminobenzamide known as 8c1 , was evaluated using a parallel artificial membrane permeability assay (PAMPA) to predict its BBB permeability. The study yielded a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s, a result that indicates the compound is capable of crossing the BBB. nih.gov

Furthermore, computational studies on other analogues, such as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) , predicted favorable BBB penetration. The predicted logarithmic value of the brain/blood partition coefficient (QPlogBB) for this and related compounds ranged from -0.887 to -1.626, falling within the acceptable range for CNS-active agents (-3.0 to 1.2). nih.gov The Polar Surface Area (PSA) is another important predictor; molecules with a PSA below 100 Ų are more likely to permeate the BBB. nih.gov

Blood-Brain Barrier Permeation Data for Lead Analogues

| Compound | Assay Type | Parameter | Result | Indication |

|---|---|---|---|---|

| 8c1 | PAMPA-BBB | Permeability (Pe) | 14.34 × 10⁻⁶ cm/s | Crosses BBB nih.gov |

| Compound 5 | In Silico Prediction | QPlogBB | -0.887 to -1.626 | Optimal Penetration Range nih.gov |

Specific studies detailing the biodistribution and organ-specific accumulation of N-(1-benzylpiperidin-4-yl)benzamide were not extensively covered in the reviewed literature. However, the known biological targets of its analogues can infer distribution. For instance, compounds designed to interact with sigma receptors, which are present in the endoplasmic reticulum and mitochondria, would be expected to distribute to tissues rich in these organelles, including the CNS. nih.gov Piperidine-based compounds have been noted for their potential CNS activity, which can be either depressant or stimulant. nih.gov A comprehensive biodistribution profile would typically be established using radiolabeled compounds in animal models to quantify tissue concentrations over time.

Detailed research on the specific metabolic pathways and clearance mechanisms (e.g., hepatic metabolism, renal excretion) for this compound and its direct analogues is not available in the provided search results. Establishing these pathways is a crucial step in preclinical development to understand the compound's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of this compound analogues has been explored in various preclinical disease models, leveraging their diverse biological activities.

Alzheimer's Disease: Analogue 8c1 demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and was also found to inhibit the self-aggregation of amyloid-β. These findings strongly indicate its potential for further investigation in preclinical models of Alzheimer's disease. nih.gov

Cancer: A series of novel N-(piperidine-4-yl)benzamide derivatives were evaluated for antitumor activity. Compound 47 was particularly potent against HepG2 (hepatocellular carcinoma) cells, with an IC₅₀ value of 0.25 μM. nih.gov Further analysis showed it induced cell cycle arrest through a p53/p21-dependent pathway, suggesting its potential for liver cancer treatment. nih.gov

Neuropathic Pain: Compound 5 , a polyfunctionalized pyridine (B92270), was identified as a promising candidate for treating neuropathic pain. Its efficacy stems from potent dual-target activities against cholinesterases and high affinity for the σ₁ receptor, a key target in pain modulation. nih.gov

In Vivo Efficacy of Lead Analogues

| Analogue | Disease Model/Target | Observed Effect | Reference |

|---|---|---|---|

| 8c1 | Alzheimer's Disease | Dual cholinesterase inhibition; inhibits amyloid-β aggregation. | nih.gov |

| Compound 47 | Hepatocellular Carcinoma (HepG2 cells) | Potent antitumor activity via induction of cell cycle arrest. | nih.gov |

| Compound 5 | Neuropathic Pain | Potent cholinesterase inhibition and high σ₁ receptor affinity. | nih.gov |

Safety and Toxicity Assessment (Preclinical)

Preclinical safety assessment is a regulatory requirement to identify potential hazards before human trials. researchgate.net This involves a range of studies, including single and repeat-dose toxicity, genetic toxicity, and safety pharmacology. researchgate.netunipd.it

For the parent compound, This compound , GHS classification data indicates potential hazards. nih.gov An analogue, N-(1-Benzylpiperidin-4-yl)-2-furamide , shares some of these classifications. sigmaaldrich.com

GHS Hazard Classification

| Compound | Hazard Code | Description | Reference |

|---|---|---|---|

| This compound | H302 | Harmful if swallowed | nih.gov |

| H319 | Causes serious eye irritation | nih.gov | |

| H400 | Very toxic to aquatic life | nih.gov | |

| N-(1-Benzylpiperidin-4-yl)-2-furamide | H302 | Harmful if swallowed | sigmaaldrich.com |

| H319 | Causes serious eye irritation | sigmaaldrich.com |

While these classifications provide initial warnings, comprehensive preclinical safety evaluation requires extensive in vivo studies to determine a compound's safety profile and therapeutic window. researchgate.net Detailed reports from such studies on this compound are not publicly available.

In Vivo Specificity and Target Engagement Studies

Specificity is crucial for minimizing off-target effects. Studies on this compound analogues have focused on their affinity and selectivity for specific biological targets, primarily sigma receptors.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their binding affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The unsubstituted parent of this series displayed high affinity and selectivity for σ₁ receptors. nih.gov Substitutions on the phenylacetamide ring modulated these affinities, with the 2-fluoro-substituted analogue (compound 11 in that series) showing the highest selectivity for σ₁ receptors. nih.gov Importantly, key compounds from this series showed no affinity for dopamine (B1211576) D2 and D3 receptors, demonstrating target specificity. nih.gov

Another analogue, Compound 5 , exhibited potent σ₁R affinity with a Kᵢ of 1.45 nM and a remarkable 290-fold selectivity over the σ₂R subtype. nih.gov

Target Affinity and Selectivity of Lead Analogues

| Analogue | Target | Affinity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 (σ₁) Receptor | 3.90 nM | ~61-fold for σ₁ | nih.gov |

| Sigma-2 (σ₂) Receptor | 240 nM | |||

| 2-fluoro-substituted phenylacetamide analogue | Sigma-1 (σ₁) Receptor | 3.56 nM | ~187-fold for σ₁ | nih.gov |

| Sigma-2 (σ₂) Receptor | 667 nM | |||

| Compound 5 | Sigma-1 (σ₁) Receptor | 1.45 nM | 290-fold for σ₁ | nih.gov |

| Sigma-2 (σ₂) Receptor | ~420.5 nM (inferred) | |||

| Benzylfentanyl | Mu-Opioid Receptor | 213 nM | N/A | nih.gov |

These studies, suggesting that the N-benzylpiperidine scaffold can be modified to achieve high affinity and selectivity for specific neurological targets, underscore the potential for developing precisely targeted therapeutic agents. nih.gov

Translational Aspects and Potential Therapeutic Development of N 1 Benzylpiperidin 4 Yl Benzamide

Benchmarking Against Existing Therapeutic Agents (e.g., Donepezil (B133215), Haloperidol (B65202), Rivastigmine)

N-(1-benzylpiperidin-4-yl)benzamide and its analogs have been evaluated against established therapeutic agents, primarily in the contexts of Alzheimer's disease and psychosis, due to their activity as cholinesterase inhibitors and sigma receptor ligands.

Sigma Receptor Affinity: Haloperidol, a conventional antipsychotic, is also a well-known sigma (σ) receptor ligand. The this compound scaffold has been used to develop compounds with high affinity for sigma receptors. nih.govosti.gov For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide binds to sigma receptors with a high affinity (Ki = 3.4 nM). nih.gov The in vivo specificity of these compounds is often demonstrated through blocking studies with haloperidol, which confirms that they target the same haloperidol-sensitive sigma sites in the brain. nih.govosti.govnih.gov This shared target affinity makes this compound derivatives interesting candidates for conditions where sigma receptor modulation is considered beneficial. Competition binding studies in MCF-7 breast cancer cells showed that N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was displaced by haloperidol, demonstrating competitive binding to sigma receptors with a high affinity (Ki = 4.6 nM). aacrjournals.orgresearchgate.net

| Compound/Drug | Target | Affinity/Inhibition (IC50/Ki) | Source |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 nM (IC50) | nih.gov |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 Receptor | 3.4 nM (Ki) | nih.govosti.gov |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors (vs. Haloperidol) | 4.6 nM (Ki) | aacrjournals.orgresearchgate.net |

| Donepezil | AChE | - | nih.govnih.gov |

| Rivastigmine | AChE & BuChE | - | nih.govnih.gov |

| Haloperidol | Sigma Receptors, Dopamine (B1211576) D2 Receptors | - | nih.govnih.gov |

This table presents preclinical data for the investigational compounds and notes the established therapeutic agents for context. Direct comparative values under identical assay conditions are often unavailable in the literature.

Multi-Target-Directed Ligand (MTDL) Design Strategies

The complexity of neurodegenerative disorders like Alzheimer's disease has spurred the development of Multi-Target-Directed Ligands (MTDLs), which aim to modulate multiple pathological pathways simultaneously. researchgate.netnih.gov The N-benzylpiperidine scaffold is a privileged structure in this approach due to its inherent ability to interact with key targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govresearchgate.net

Researchers have designed and synthesized series of N-benzylpiperidine analogs as multifunctional agents. nih.govresearchgate.net One strategy involves creating hybrid molecules that combine the N-benzylpiperidine core with other pharmacophores. For example, a series of N-benzylpiperidine analogs were designed as dual inhibitors of AChE and BACE-1, the latter being a key enzyme in the production of amyloid-β peptides. nih.govsigmaaldrich.com Several of these compounds demonstrated balanced, potent inhibition against both enzymes. nih.gov Similarly, other studies have focused on creating dual inhibitors of AChE and the serotonin (B10506) transporter (SERT) by functionalizing the piperidine (B6355638) ring, aiming to address both cognitive and depressive symptoms common in Alzheimer's disease. nih.gov The design process for these MTDLs often employs structure-based drug design, using pharmacophore models of the target enzymes to guide the synthesis of new analogs with improved and balanced inhibitory activities. researchgate.net

This compound as a Research Tool Compound

Beyond its therapeutic potential, this compound and its derivatives serve as valuable research tools, primarily for studying sigma receptors. These receptors, including the sigma-1 and sigma-2 subtypes, are implicated in various cellular functions and disease states, but their precise roles are still under investigation. nih.govuniba.it

The high affinity and selectivity of certain this compound analogs for sigma receptors make them excellent chemical probes. nih.gov For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide displays a high affinity for sigma-1 receptors (Ki = 3.90 nM) and significant selectivity over sigma-2 receptors. nih.gov Such compounds are used in radioligand binding assays to map the distribution and density of sigma receptors in different tissues, particularly the brain, and in various cell lines. nih.govnih.gov The development of radiolabeled versions of these compounds allows for their use in in vitro autoradiography and in vivo imaging studies, providing critical insights into the role of sigma receptors in both normal physiology and in pathological conditions like cancer and neurological disorders. nih.govacs.org

Considerations for Radiopharmaceutical Development for Diagnostic Imaging

The high density of sigma receptors in certain tumors, such as breast and prostate cancer, and their involvement in the central nervous system has driven the development of this compound-based radiopharmaceuticals for diagnostic imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.govacs.org

Several derivatives have been successfully radiolabeled with isotopes like Iodine-125 ([¹²⁵I]), Iodine-123 ([¹²³I]), and Fluorine-18 ([¹⁸F]). nih.govnih.govnih.gov For example, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP) was synthesized and shown to bind with high affinity to sigma-1 and sigma-2 receptors expressed in MCF-7 breast cancer cells. nih.govaacrjournals.orgresearchgate.net Biodistribution studies in rats demonstrated specific uptake in target organs, which could be blocked by co-administration of haloperidol, confirming in vivo specificity. nih.govaacrjournals.org

Similarly, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been developed as a potential PET ligand for imaging sigma receptors. nih.govosti.gov This radiotracer showed high uptake in the brain and various organs in mice, and blocking studies in rats confirmed its selectivity for haloperidol-sensitive sigma sites. nih.govosti.gov Its uptake in human breast cancer tumor models in mice further suggests its potential as a PET imaging agent for detecting breast cancer. nih.gov The favorable nanomolar binding affinity and high selectivity of these compounds underscore their potential for development as clinical radiotracers for imaging sigma receptor expression in vivo. nih.gov

| Radiotracer | Isotope | Target | Key Finding | Source |

| N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide | ¹⁸F | Sigma Receptors | Potential for PET imaging of sigma receptors in the brain and breast cancer. | nih.govosti.govnih.gov |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | ¹²⁵I | Sigma-1 & Sigma-2 Receptors | High-affinity binding to MCF-7 breast cancer cells; potential for imaging breast cancer. | nih.govaacrjournals.orgnih.gov |

Advanced Research Methodologies and Techniques Employed

Spectroscopic and Spectrometric Characterization Methods

The precise chemical structure and integrity of N-(1-benzylpiperidin-4-yl)benzamide are confirmed through various spectroscopic and spectrometric methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. Key absorption bands would be expected for the amide C=O stretching vibration (typically around 1630-1680 cm⁻¹) and the N-H stretching of the amide (around 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent. While a specific spectrum for the title compound is not publicly detailed, data for the related N-benzylbenzamide shows characteristic peaks for aromatic C=C stretching and C-H bending at 1508 cm⁻¹ and 1490 cm⁻¹, and a C-N stretching vibration at 1313 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. For this compound, the expected molecular ion peak would correspond to its molecular weight of 294.4 g/mol . nih.gov GC-MS data available on PubChem indicates prominent m/z peaks at 82, 91, and 173, which correspond to fragments of the molecule. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. researchgate.net

Table 1: Spectroscopic and Spectrometric Data for this compound and Related Compounds

| Technique | Compound | Observed Data/Signals | Reference |

|---|---|---|---|

| ¹H NMR | (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | Aromatic protons (phenyl group): δ 7.46 ppm (s, 5H); Methylene protons (N-CH₂-Ph): δ 3.60 ppm (s, 2H) | nih.gov |

| ¹³C NMR | This compound | Spectra available in databases, confirming carbon framework. | nih.gov |

| IR | N-benzylbenzamide | Aromatic C=C stretch: 1508 cm⁻¹; Aromatic C-H bend: 1490 cm⁻¹; C-N stretch: 1313 cm⁻¹ | researchgate.net |

| MS | This compound | Molecular Weight: 294.4 g/mol ; Prominent m/z peaks: 82, 91, 173 | nih.gov |

Chromatographic Purification and Analysis